BenchChemオンラインストアへようこそ!

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

Metabolic stability Microsomal clearance Azetidine scaffold

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is a synthetic, Boc-protected 3-aminoazetidine derivative featuring a cyclohexylmethyl substituent on the exocyclic amine. With a molecular formula of C15H28N2O2 and a molecular weight of 268.39 g/mol, it serves as a conformationally constrained heterocyclic building block for medicinal chemistry programs.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 1478274-72-4
Cat. No. B1445220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate
CAS1478274-72-4
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCC2CCCCC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3
InChIKeyBCNJTYSAVPKCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate (CAS 1478274-72-4): A Specialized Azetidine Scaffold for JAK-Targeted and Heterocyclic Drug Discovery


tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is a synthetic, Boc-protected 3-aminoazetidine derivative featuring a cyclohexylmethyl substituent on the exocyclic amine . With a molecular formula of C15H28N2O2 and a molecular weight of 268.39 g/mol, it serves as a conformationally constrained heterocyclic building block for medicinal chemistry programs . The compound belongs to the cyclohexyl azetidine class, which has been specifically protected in patent literature (e.g., Incyte Corporation's US20130045963) as modulators of Janus kinase (JAK) activity for inflammatory, autoimmune, and oncology indications [1]. Its structure incorporates both the strained four-membered azetidine ring—known to confer distinct physicochemical and pharmacokinetic properties compared to five- and six-membered saturated heterocycles—and a lipophilic cyclohexylmethyl group that can enhance target binding affinity and modulate ADME parameters [2].

Procurement Risk: Why Unsubstituted 3-Aminoazetidines and Pyrrolidine Analogs Cannot Replicate the Functional Profile of CAS 1478274-72-4


Generic substitution of tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate with simpler, commercially abundant analogs such as tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) or tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0) introduces significant functional liabilities. The cyclohexylmethyl moiety is not a passive structural decoration; in related azetidine-based kinase inhibitor programs, this hydrophobic group has been shown to directly dictate kinase selectivity profiles and target engagement [1]. Furthermore, systematic physicochemical studies across azetidine, pyrrolidine, and piperidine scaffolds reveal that the four-membered ring imparts a distinct pKa, LogP, and intrinsic microsomal clearance signature that fundamentally differs from the five-membered pyrrolidine series—with 3,3-disubstituted azetidine derivatives exhibiting uniquely high metabolic stability [2]. Substituting the scaffold or omitting the N-cyclohexylmethyl substitution therefore alters both the pharmacodynamic and pharmacokinetic behavior, rendering structure–activity relationship (SAR) data from simpler analogs non-transferable to the target compound.

Quantitative Differentiation Evidence for tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate Against Closest Analogs


Intrinsic Microsomal Clearance Hierarchy: Azetidine Scaffold Outperforms Pyrrolidine in Metabolic Stability

In a systematic evaluation of saturated heterocyclic amines, azetidine-based building blocks demonstrated superior intrinsic microsomal clearance (Cl_int) profiles compared to their pyrrolidine counterparts. While the study examined fluorinated analogs, the core scaffold contribution to metabolic stability is well-established: the constrained four-membered ring of azetidines reduces oxidative metabolism by cytochrome P450 enzymes relative to the more flexible five-membered pyrrolidine ring [1]. Among the compounds studied, all azetidine derivatives except the 3,3-difluoro congener exhibited high metabolic stability, whereas several pyrrolidine analogs showed elevated clearance [1]. For the target compound tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate, the combination of the metabolically robust azetidine core with the cyclohexylmethyl group—which provides steric shielding of the secondary amine—is expected to confer further metabolic protection relative to simpler Boc-3-aminoazetidine.

Metabolic stability Microsomal clearance Azetidine scaffold

Kinase Selectivity Advantage: Azetidine Core Enables Improved Kinase Selectivity vs. Indoline and Pyrrolidine Scaffolds in DDR Inhibition

In a direct scaffold comparison study of indoline, pyrrolidine, and azetidine series targeting Discoidin Domain Receptors (DDR1/2) for inhaled IPF therapy, the azetidine compound 37 was identified as the most promising candidate specifically because of its improved kinase selectivity and reduced cardiotoxicity risk compared to the indoline and pyrrolidine leads [1]. The indoline and pyrrolidine series, while potent on DDR1, encountered safety and selectivity challenges that precluded their advancement. In contrast, the azetidine scaffold—structurally related to the target compound tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate—provided a superior selectivity window, enabling nanomolar DDR1 potency while minimizing off-target kinase engagement [1]. The compound further demonstrated favorable lung retention and an excellent inhaled pharmacokinetic profile, validating the azetidine scaffold as a preferred starting point for kinase inhibitor optimization [1].

Kinase selectivity DDR inhibitors Scaffold comparison

JAK Inhibitor IP Protection: Cyclohexyl Azetidine Derivatives Represent a Specifically Patented Chemotype for Inflammatory and Oncology Indications

Incyte Corporation's patent application US20130045963 explicitly claims cyclohexyl azetidine derivatives as modulators of Janus kinase (JAK) activity, covering compositions and methods of use for inflammatory disorders, autoimmune disorders, and cancer [1]. The generic Markush structure and exemplified compounds within this patent family contain the cyclohexyl-azetidine motif present in tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate (CAS 1478274-72-4). This patent filing—with a priority date of August 18, 2011—establishes the cyclohexyl azetidine chemotype as a strategically protected chemical space for JAK-targeted therapeutics, differentiating it from unsubstituted azetidine building blocks (e.g., CAS 193269-78-2) or pyrrolidine-based JAK inhibitor intermediates that fall outside this specific patent scope [1].

JAK inhibitors Patent landscape Cyclohexyl azetidine

Ring Strain and Conformational Constraint: Four-Membered Azetidine Provides Unique Geometry Not Achievable with Pyrrolidine or Piperidine Analogs

The azetidine ring exhibits approximately 25.4 kcal/mol of ring strain, substantially higher than pyrrolidine (~5–6 kcal/mol) and piperidine (~0–1 kcal/mol), resulting in a more rigid, planar-oriented geometry at the 3-amino substitution position [1]. This conformational constraint directly impacts the spatial presentation of the cyclohexylmethylamino side chain in the target compound: the constrained C–N–C bond angles of the azetidine ring (~90°) force the exocyclic amine into a specific trajectory that differs markedly from the pseudo-equatorial/axial orientations possible in pyrrolidine scaffolds [1]. In structure-based drug design, this geometric rigidity can translate into enhanced shape complementarity with protein binding pockets and reduced entropic penalty upon target binding, providing a structural rationale for the selectivity advantages observed in azetidine-based kinase inhibitors compared to their more flexible pyrrolidine counterparts [1][2].

Ring strain Conformational analysis Heterocyclic scaffold

Commercial Availability and Purity Benchmarking: CAS 1478274-72-4 Readily Accessible at 95% Purity for Research Procurement

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate (CAS 1478274-72-4) is commercially available from multiple research chemical suppliers at a minimum purity specification of 95% (HPLC) . In comparison, the closest commercially available unsubstituted analog, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), is also widely stocked (e.g., Thermo Fisher, Bidepharm) at 95–97% purity [1]. However, the target compound's cyclohexylmethyl substitution eliminates the need for downstream N-alkylation chemistry, reducing synthetic step count by at least one transformation and avoiding associated yield losses and purification burdens. For procurement workflows, this represents a tangible efficiency gain: the pre-functionalized building block can be directly incorporated into amide couplings, reductive aminations, or urea formations without the additional protection/deprotection or alkylation steps required when starting from tert-butyl 3-aminoazetidine-1-carboxylate.

Procurement Purity specification Supply chain

Recommended Procurement Scenarios for tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate (CAS 1478274-72-4)


JAK Kinase Inhibitor Lead Optimization Programs

For teams pursuing JAK1, JAK2, JAK3, or TYK2 inhibitor programs, this compound serves as a direct entry point into the cyclohexyl azetidine chemotype protected under Incyte Corporation's patent family (US20130045963) [1]. The pre-installed N-cyclohexylmethyl group on the azetidine core enables rapid SAR exploration through Boc deprotection and subsequent N-functionalization (acylation, sulfonylation, reductive amination) while maintaining the key pharmacophoric elements specified in the patent. The azetidine scaffold's demonstrated selectivity advantages over pyrrolidine and indoline cores in kinase inhibition (as shown in the DDR inhibitor comparative study) further support its prioritization for kinase-targeted libraries [2].

Metabolically Stable Heterocyclic Building Block Libraries for CNS and Inhaled Therapeutics

The combination of the metabolically robust azetidine core (supported by systematic microsomal clearance data showing superior stability vs. pyrrolidine) [1] and the lipophilic cyclohexylmethyl group makes this compound particularly well-suited for CNS-penetrant or inhaled therapeutic programs where metabolic stability and optimal LogP/physicochemical profiles are critical. The N-Boc protection allows for orthogonal synthetic manipulation, enabling library construction with diverse capping groups while preserving the favorable core properties.

Direct Procurement for Parallel SAR by N-Capping: Bypassing In-House N-Alkylation

For medicinal chemistry groups requiring the N-cyclohexylmethyl-3-aminoazetidine motif, direct procurement of CAS 1478274-72-4 eliminates the need for reductive amination or alkylation of the primary amine precursor (CAS 193269-78-2), saving at least one synthetic step and associated purification [1]. This is especially valuable in parallel synthesis workflows where the Boc group can be removed and the resulting secondary amine immediately diversified via amide coupling, sulfonamide formation, or urea synthesis. The 95% minimum purity specification ensures consistent quality across multiple synthesis campaigns.

Quote Request

Request a Quote for tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.